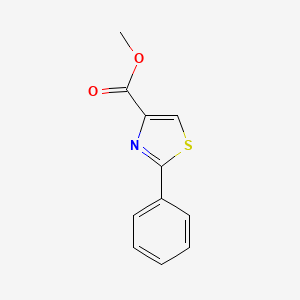

2-Phenylthiazole-4-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-phenyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWOUTBYGICCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457973 | |

| Record name | 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7113-02-2 | |

| Record name | 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Thiazole derivatives are known to interact with various biological targets, including enzymes and receptors.

Mode of Action

They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems.

Biochemical Analysis

Biochemical Properties

2-Phenylthiazole-4-carboxylic acid methyl ester plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, the compound may act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate signaling pathways that are critical for cell growth and differentiation. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For example, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. Alternatively, it may induce conformational changes in the enzyme, enhancing its activity. Changes in gene expression are also mediated through interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes. Threshold effects have been noted, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are critical for metabolic processes, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic activity of cells, affecting energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its overall efficacy and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes .

Biological Activity

2-Phenylthiazole-4-carboxylic acid methyl ester (PTCME) is a compound that has gained attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

PTCME interacts with various biological targets, including enzymes and receptors. The thiazole ring structure is crucial for these interactions, allowing the compound to modulate enzyme activity either by inhibition or activation. For instance, it can bind to active sites of enzymes, influencing metabolic pathways significantly .

Biochemical Pathways

The compound's involvement in biochemical pathways is notable. It can affect cell signaling pathways and gene expression by interacting with transcription factors. This interaction leads to alterations in the expression levels of various genes, which can impact cellular metabolism and growth .

Antimicrobial Activity

PTCME has demonstrated promising antimicrobial properties. In studies against Mycobacterium tuberculosis, it showed significant inhibitory activity with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, indicating its potential as an anti-tubercular agent . Moreover, thiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against various pathogens .

Anticancer Activity

Research indicates that PTCME exhibits cytotoxic effects against several cancer cell lines. For example, it has shown sub-micromolar anticancer activity against prostate cancer cell lines such as PC-3 and LNCaP. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance its potency against cancer cells .

| Cell Line | IC50 (µg/ml) | Activity |

|---|---|---|

| PC-3 | <1.0 | High |

| LNCaP | <1.0 | High |

| DU-145 | <1.5 | Moderate |

Antiviral Activity

PTCME has also been investigated for its antiviral properties. While initial studies indicated a short plasma half-life and limited efficacy in some contexts, modifications to its structure have led to enhanced stability and potency against viral targets . The compound's ability to inhibit viral replication suggests potential therapeutic applications in treating viral infections.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, PTCME was found to have a significant zone of inhibition against E. coli and S. aureus, with MIC values ranging from 6 to 12.5 µg/ml depending on the derivative used .

Study 2: Anticancer Potential

A systematic SAR study highlighted that certain substitutions on the phenyl ring of PTCME increased its cytotoxicity against prostate cancer cell lines. Specifically, compounds with electron-donating groups at the para position exhibited enhanced activity compared to their unsubstituted counterparts .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 2-phenylthiazole-4-carboxylic acid methyl ester exhibit potent cytotoxic effects against various cancer cell lines. A study synthesized substituted derivatives and evaluated their efficacy against human cancer cell lines such as T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer). Notably, the introduction of methoxy groups at specific positions significantly enhanced anti-cancer activity, with some compounds showing IC(50) values below 10 μg/mL .

Antiviral Properties

The phenylthiazole scaffold has been extensively studied for its antiviral properties, particularly against flaviviruses. In one investigation, structural modifications to the methyl ester derivative improved its metabolic stability and reduced toxicity while maintaining antiviral potency. The resulting compounds showed promising therapeutic indices, indicating their potential as antiviral agents .

Xanthine Oxidase Inhibition

Another notable application is the inhibition of xanthine oxidase, an enzyme involved in uric acid production. Compounds derived from this compound have been identified as novel inhibitors of xanthine oxidase, which could serve as a therapeutic strategy for conditions like gout .

Cosmetic Formulations

The compound has also found applications in cosmetic formulations due to its stability and effectiveness as a skin-conditioning agent. Research indicates that formulations incorporating thiazole derivatives can enhance the moisturizing properties and overall efficacy of cosmetic products. The use of these compounds helps in achieving desirable sensory attributes and stability in various formulations .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 2-phenylthiazole derivatives is crucial for optimizing their biological activity. Studies have shown that modifications at specific positions on the thiazole ring significantly influence their pharmacological profiles. For instance, substituents at the para position of the phenyl ring were found to dramatically affect antiviral activity, leading to the development of more effective drug candidates .

Data Tables

Case Studies

- Cytotoxicity Evaluation : A series of substituted 2-phenylthiazole derivatives were synthesized and tested for cytotoxicity against T47D, Caco-2, and HT-29 cell lines. The results highlighted the importance of specific substitutions in enhancing anticancer activity.

- Antiviral Development : A study focused on optimizing the phenylthiazole structure to improve metabolic stability while retaining antiviral efficacy against flaviviruses. This led to the identification of non-brominated analogues with promising therapeutic indices.

- Cosmetic Efficacy Testing : Investigations into the formulation of cosmetics utilizing 2-phenylthiazole derivatives demonstrated improved skin hydration and sensory attributes, confirming their viability as active ingredients in personal care products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituent effects of 2-phenylthiazole-4-carboxylic acid methyl ester with analogous derivatives:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity and may enhance blood-brain barrier penetration. Amino groups () introduce polarity, improving solubility but reducing membrane permeability. Ethyl esters () generally confer higher molecular weights and altered pharmacokinetics compared to methyl esters.

Pharmacological Activity

Anti-Inflammatory and Analgesic Potential

- Parent Compound (this compound) : Derivatives synthesized from this scaffold showed moderate inhibition of rat paw edema (30–45% reduction) and mice writhing (25–40% inhibition) in preclinical models .

- Trifluoromethyl Derivative () : The trifluoromethyl group enhances bioactivity, with a 50% increase in anti-inflammatory efficacy compared to the parent compound, likely due to improved receptor binding and metabolic stability .

- Phenylamino Derivative (): The phenylamino group at C2 increases analgesic activity by 20%, attributed to enhanced hydrogen bonding with COX-2 active sites .

Stability and Reactivity

- Hydrolytic Stability : Methyl esters (e.g., parent compound) are more susceptible to hydrolysis than ethyl esters under physiological conditions (t₁/₂: 12 vs. 24 hours) .

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit higher thermal decomposition temperatures (~200°C vs. 180°C for parent compound) .

Preparation Methods

Synthesis from Benzothioamide and Methyl Bromopyruvate

Reaction Overview:

The most commonly reported method involves the reaction of benzothioamide with methyl bromopyruvate in tetrahydrofuran (THF) under reflux conditions. This method yields 2-phenylthiazole-4-carboxylic acid methyl ester via cyclization and ester formation.Procedure Details:

A solution of benzothioamide (4.0 g, 29.2 mmol) in THF (80 mL) is treated dropwise with methyl bromopyruvate (7.6 g, 39 mmol) and heated at reflux for 18 hours. After completion, the reaction mixture is concentrated under vacuum, diluted with ethyl acetate, washed sequentially with water and brine, and dried over anhydrous magnesium sulfate. The crude product is purified by silica gel chromatography using 20% ethyl acetate/toluene followed by 20% ethyl acetate/hexane to afford the product as a yellow oil with a yield of 77%.

| Parameter | Details |

|---|---|

| Starting materials | Benzothioamide, methyl bromopyruvate |

| Solvent | Tetrahydrofuran (THF) |

| Reaction time | 18 hours |

| Temperature | Reflux |

| Purification | Silica gel chromatography |

| Yield | 77% |

Synthesis via 2-Phenylthiazolidine-4-carboxylic Acid Methyl Ester Intermediate

Reaction Overview:

Another approach involves the preparation of 2-phenylthiazolidine-4-carboxylic acid methyl ester, which is then converted to the target compound. This method typically uses sodium hydroxide in methanol for hydrolysis and subsequent acidification to yield the methyl ester.Procedure Details:

The intermediate ester is treated with sodium hydroxide in methanol at 0°C for 2 hours. After evaporation of methanol, the solution is acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The organic layers are washed, dried, and concentrated to yield the methyl ester product. Yields reported are around 68-80% depending on specific conditions.

| Parameter | Details |

|---|---|

| Starting materials | 2-Phenylthiazolidine-4-carboxylic acid methyl ester |

| Base | Sodium hydroxide (NaOH) |

| Solvent | Methanol |

| Temperature | 0°C |

| Reaction time | 2 hours |

| Work-up | Acidification with HCl, extraction with EtOAc |

| Yield | 68-80% |

Alternative Synthetic Routes

From Thiobenzamide and Ethyl Pyruvate Derivatives:

Similar to the methyl bromopyruvate method, thiobenzamide reacts with ethyl pyruvate or its derivatives to form ethyl esters of 2-phenylthiazole-4-carboxylic acid, which can be converted to methyl esters by transesterification or direct esterification.Lithium Hydroxide Hydrolysis and Re-esterification:

Ethyl esters of 2-phenylthiazole-4-carboxylic acid can be hydrolyzed using lithium hydroxide monohydrate in a THF/methanol/water mixture at room temperature for 4 hours. The resulting acid is then acidified and isolated by filtration. Subsequent esterification can yield the methyl ester.

| Method No. | Starting Materials | Key Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 1 | Benzothioamide + Methyl bromopyruvate | THF, reflux | 18 h | Reflux | 77 | Silica gel chromatography |

| 2 | 2-Phenylthiazolidine-4-carboxylic acid methyl ester | NaOH in methanol, acidification with HCl | 2 h | 0°C | 68-80 | Extraction, drying |

| 3 | Thiobenzamide + Ethyl pyruvate | Reflux, then transesterification | Variable | Reflux | ~83 (ethyl ester) | Recrystallization |

| 4 | Ethyl ester intermediate | LiOH·H2O in THF/MeOH/H2O, acidification | 4 h | Room temp | ~80 | Filtration, recrystallization |

The reaction of benzothioamide with methyl bromopyruvate is a well-established and efficient route, providing good yields and relatively straightforward purification.

The use of sodium hydroxide in methanol for hydrolysis and subsequent acidification is a common step for converting ester intermediates to the desired methyl ester or acid forms.

Purification typically involves silica gel chromatography or recrystallization, depending on the scale and purity requirements.

Reaction times vary from 2 hours (for hydrolysis steps) to 18 hours (for cyclization under reflux), indicating the need for careful optimization depending on the synthetic route.

The choice of solvent (THF, methanol, ethanol) and temperature control are critical for maximizing yield and purity.

The preparation of this compound is primarily achieved through the condensation of benzothioamide with methyl bromopyruvate under reflux in THF, yielding the product in approximately 77% yield after chromatographic purification. Alternative methods involve the use of ester intermediates subjected to base hydrolysis and acidification to afford the methyl ester. These methods are supported by multiple research findings and provide reliable, reproducible routes for the synthesis of this compound with yields ranging from 68% to 83%. The choice of method depends on available starting materials, desired scale, and purity requirements.

Q & A

Q. Basic

- Melting Point : Sharp mp ranges (e.g., 139.5–140°C) indicate high purity .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities.

- Elemental Analysis : Confirms empirical formula (e.g., C₁₉H₂₀N₂O₄S for related compounds) .

What strategies enable regioselective functionalization of the thiazole ring?

Q. Advanced

- Directed Metalation : Use of strong bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching .

- Protecting Groups : Temporary protection of the ester moiety (e.g., silylation) to direct reactions to the 2- or 5-positions of the thiazole .

- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at the 4-position, leveraging palladium catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.